N-(2,6-dimethylphenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide N-(2,6-dimethylphenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16327053
InChI: InChI=1S/C20H21N3O2S3/c1-13-5-4-6-14(2)18(13)21-17(24)12-27-20-23-22-19(28-20)26-11-15-7-9-16(25-3)10-8-15/h4-10H,11-12H2,1-3H3,(H,21,24)
SMILES:
Molecular Formula: C20H21N3O2S3
Molecular Weight: 431.6 g/mol

N-(2,6-dimethylphenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide

CAS No.:

Cat. No.: VC16327053

Molecular Formula: C20H21N3O2S3

Molecular Weight: 431.6 g/mol

* For research use only. Not for human or veterinary use.

N-(2,6-dimethylphenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide -

Molecular Formula C20H21N3O2S3
Molecular Weight 431.6 g/mol
IUPAC Name N-(2,6-dimethylphenyl)-2-[[5-[(4-methoxyphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C20H21N3O2S3/c1-13-5-4-6-14(2)18(13)21-17(24)12-27-20-23-22-19(28-20)26-11-15-7-9-16(25-3)10-8-15/h4-10H,11-12H2,1-3H3,(H,21,24)
Standard InChI Key XQMWGPIOSIEROA-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=CC=C1)C)NC(=O)CSC2=NN=C(S2)SCC3=CC=C(C=C3)OC

N-(2,6-dimethylphenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives. These compounds are known for their diverse pharmacological activities, including antimicrobial and anticancer properties . The molecular structure of this compound features a dimethylphenyl moiety, a methoxybenzyl group, and a thiadiazole ring, contributing to its potential biological activities.

Synthesis and Characterization

The synthesis of N-(2,6-dimethylphenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide typically involves multiple steps, including the formation of the thiadiazole ring and the introduction of the sulfanyl and acetamide groups. Optimizing reaction conditions such as temperature and solvent choice is crucial for maximizing yield and purity.

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the structure of the synthesized compound.

Biological Activities and Potential Applications

Thiadiazole derivatives, including N-(2,6-dimethylphenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide, have been studied for their potential anticancer and antimicrobial activities. Research has shown that some thiadiazole compounds exhibit promising anticancer effects by inhibiting cell proliferation and inducing apoptosis in cancer cell lines .

Biological ActivityDescription
Anticancer ActivityPotential to inhibit cancer cell growth and induce apoptosis .
Antimicrobial ActivityPossible effectiveness against bacterial and fungal pathogens .
Anti-inflammatorySome thiadiazole derivatives have shown anti-inflammatory properties .

Future Research Directions

Further research is needed to fully explore the biological activities and therapeutic potential of N-(2,6-dimethylphenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide. This includes in-depth molecular docking studies to predict interactions with biological targets and in vitro assays to assess efficacy and safety.

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